Propanenitrile, 3-[(3-acetylphenyl)amino]-
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Overview
Description
Propanenitrile, 3-[(3-acetylphenyl)amino]- is an organic compound with the molecular formula C11H10N2O It is a derivative of propanenitrile, where the nitrile group is substituted with a 3-acetylphenylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of propanenitrile, 3-[(3-acetylphenyl)amino]- typically involves the reaction of 3-acetylphenylamine with acrylonitrile. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction can be represented as follows:
[ \text{3-Acetylphenylamine} + \text{Acrylonitrile} \rightarrow \text{Propanenitrile, 3-[(3-acetylphenyl)amino]-} ]
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions. The process is optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: Propanenitrile, 3-[(3-acetylphenyl)amino]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The acetyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions may require catalysts like palladium on carbon or specific acids/bases.
Major Products Formed:
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Propanenitrile, 3-[(3-acetylphenyl)amino]- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of propanenitrile, 3-[(3-acetylphenyl)amino]- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Propanenitrile, 3-(phenylamino)-: Similar structure but lacks the acetyl group.
Propanenitrile, 3-(4-acetylphenyl)amino-: Similar but with a different substitution pattern.
Uniqueness: Propanenitrile, 3-[(3-acetylphenyl)amino]- is unique due to the presence of the 3-acetylphenylamino group, which imparts distinct chemical and biological properties. This substitution pattern can influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for specific applications.
Properties
CAS No. |
830319-80-7 |
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Molecular Formula |
C11H12N2O |
Molecular Weight |
188.23 g/mol |
IUPAC Name |
3-(3-acetylanilino)propanenitrile |
InChI |
InChI=1S/C11H12N2O/c1-9(14)10-4-2-5-11(8-10)13-7-3-6-12/h2,4-5,8,13H,3,7H2,1H3 |
InChI Key |
PMIPCNISFDRQND-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NCCC#N |
Origin of Product |
United States |
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